2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL
CAS No.:
Cat. No.: VC17530593
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 2-amino-1-(4-methyl-3-nitrophenyl)ethanol |
| Standard InChI | InChI=1S/C9H12N2O3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4,9,12H,5,10H2,1H3 |
| Standard InChI Key | UJRQWRQWXJGBHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CN)O)[N+](=O)[O-] |
Introduction
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL is an organic compound characterized by its molecular formula C9H12N2O3 and a molecular weight of approximately 196.20 g/mol. This compound features an amino group, a nitro group, and an ethanol moiety, making it a versatile intermediate in various chemical reactions. The presence of these functional groups imparts distinct chemical reactivity and potential biological properties.
Synthesis Methods
The synthesis of 2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL typically involves several steps, including the reaction of appropriate precursors under controlled conditions such as temperature and solvent choice. These conditions are crucial for optimizing yield and purity.
Interaction with Biological Targets
The amine structure allows 2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL to form hydrogen bonds or ionic interactions with biological receptors and enzymes. These interactions may contribute to its biological activities, although further research is needed to elucidate specific molecular targets and pathways involved.
Safety and Handling
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL is classified as a hazardous substance due to its potential health risks, including acute toxicity and skin sensitization. It is essential to handle this compound with care and follow appropriate safety protocols.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-nitrophenol | Contains an amino group and nitro group | Exhibits fungicidal properties |
| 4-Nitrophenylacetic acid | Contains a nitrophenyl group without amino/ethanol moieties | Lacks the amine functionality |
| 2-Amino-1-(4-nitrophenyl)propanediol | Similar structure with an additional hydroxyl group | Provides enhanced solubility due to extra hydroxyl |
| 2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL | Features an amino group, nitro group, and ethanol moiety | Exhibits distinct chemical reactivity and potential biological properties |
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